molecular formula C21H21FN4O B2447382 N-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide CAS No. 941923-88-2

N-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

Cat. No.: B2447382
CAS No.: 941923-88-2
M. Wt: 364.424
InChI Key: GSKMVHHQXOXWMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorobenzyl compounds can be complex and often involves multiple steps . The process typically involves the use of fluorobenzyl amine and other reagents .


Molecular Structure Analysis

Fluorobenzyl compounds can be analyzed using techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy . This method provides a wealth of molecular structure information as well as its associated chemical environment .


Chemical Reactions Analysis

The chemical reactions involving fluorobenzyl compounds can be influenced by various factors, including the presence of other functional groups and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

Fluorobenzyl compounds have unique physical and chemical properties. For instance, the placement of fluorine atoms in a molecule can significantly influence its chemical and physical properties, such as acidity, lipophilicity, and polarity .

Safety and Hazards

Fluorobenzyl compounds can pose certain safety and health hazards. For example, they can cause skin burns and eye damage . Therefore, it’s important to handle these compounds with care and use appropriate safety measures .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c22-17-7-5-15(6-8-17)13-24-21(27)16-9-11-26(12-10-16)20-14-23-18-3-1-2-4-19(18)25-20/h1-8,14,16H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMVHHQXOXWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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